molecular formula C54H84O6 B1337480 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene CAS No. 70351-86-9

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene

Cat. No. B1337480
CAS RN: 70351-86-9
M. Wt: 829.2 g/mol
InChI Key: SQYCPYUKCAKHRN-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene is a triphenylene-based liquid crystal molecule that has been the subject of various studies due to its interesting thermal and optical properties. It is a symmetrically substituted molecule that can form hybrid materials with other compounds, such as synthetic saponite, to enhance its properties through host-guest interactions . This molecule can also assemble into two-dimensional nanosheets and further stack into multilayered nanofibers, which is significant for the development of new materials with potential applications in electronics and photonics .

Synthesis Analysis

The synthesis of hexakis(hexyloxy)triphenylene derivatives has been explored in several studies. For instance, a hybrid material combining hexakis(hexyloxy)triphenylene with synthetic saponite was prepared using a cationic surfactant, which resulted in improved thermal and optical properties . Another study reported the synthesis of triphenylene-hexa(3,5-dialkoxy)benzoates, which involved a DCC coupling reaction to attach benzoic acid derivatives to the hexahydroxytriphenylene core . Additionally, process improvements have been made in the synthesis of hexamethoxy-triphenylene, a related compound, using iron(III) chloride as a catalyst, which could provide insights into the synthesis of hexakis(hexyloxy)triphenylene .

Molecular Structure Analysis

The molecular structure of hexakis(hexyloxy)triphenylene has been analyzed through various imaging techniques and diffraction studies, revealing its ability to form single molecular thick nanosheets . The molecule's structure allows it to participate in the formation of three-dimensional networks when combined with silver(I) salts, resulting in functional materials with distinct channel-like domains and strong fluorescence properties .

Chemical Reactions Analysis

Hexakis(hexyloxy)triphenylene can undergo chemical reactions to form various derivatives with different peripheral substitutions, which can significantly alter its mesomorphic properties . The molecule can also interact with other compounds to form hybrids, as seen in the reaction with synthetic saponite, which affects its phase transition temperatures and optical characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexakis(hexyloxy)triphenylene are influenced by its molecular structure and the substituents attached to it. The molecule exhibits wide mesomorphic temperature ranges, which can be further enhanced by the formation of complementary polytopic interaction (CPI) compounds . Its photophysical properties have been studied in comparison with other triphenylene derivatives, showing that different substituents can impact the absorption and emission spectra as well as the rate constants for radiative and non-radiative processes . The molecule's ability to form ordered columnar mesophases with extensive lateral order has also been documented .

Scientific Research Applications

Discotic Liquid Crystals (DLCs) Studies

  • Scientific Field: Material Science .
  • Application Summary: 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene, also known as HAT6, is a model molecule for the study of Discotic Liquid Crystals (DLCs). It has a hexagonal fused triphenylene core structure with six n-hexyloxy side chains symmetrically distributed onto the core .
  • Methods of Application: The dynamics of the cores and tails of discotic molecules are strongly correlated. At room temperature, HAT6 is a plastic crystal where the cores are tilted with respect to the columnar axes .
  • Results or Outcomes: Two phase transition temperatures at about 65 °C and 100 °C are observed in the differential scanning calorimetry study of HAT6. This corresponds to the melting of the columnar hexagonal (Col H) and plastic crystalline phases into the isotropic and Col H phases, respectively .

Hole Transport Layer for Perovskite Solar Cells

  • Scientific Field: Solar Energy .
  • Application Summary: HAT6 has been employed as a transparent hole transport material for perovskite solar cells to promote ambient and thermal stability .
  • Methods of Application: The application of HAT6 as a hole transport layer in perovskite solar cells involves the deposition of the material onto the perovskite layer .
  • Results or Outcomes: These perovskite solar cell devices retained 93% of the initial efficiency for 690 h and 92% after 1200 h under ambient conditions .

Organic Field-Effect Transistors (OFETs)

  • Scientific Field: Electronics .
  • Application Summary: HAT6 is used in the fabrication of Organic Field-Effect Transistors (OFETs). OFETs are a type of transistor that utilizes organic semiconducting materials in the channel .
  • Methods of Application: The application of HAT6 in OFETs involves the deposition of the material onto the transistor structure .
  • Results or Outcomes: The use of HAT6 in OFETs can enhance the performance of the transistors .

Optoelectronic Applications

  • Scientific Field: Optoelectronics .
  • Application Summary: HAT6 has been used in optoelectronic applications due to its relatively lower band gap energy .
  • Methods of Application: The application of HAT6 in optoelectronics involves the use of the material in devices such as light-emitting diodes and photovoltaic cells .
  • Results or Outcomes: The use of HAT6 in optoelectronic applications can enhance the performance of the devices .

Solubility Studies

  • Scientific Field: Chemistry .
  • Application Summary: HAT6 has six n-hexyloxy side chains symmetrically distributed onto the triphenylene core at 2,3,6,7,10,11-positions. These side chains promote solubility in organic solvents and enhance the electron density of the triphenylene core .
  • Methods of Application: The application of HAT6 in solubility studies involves the use of the material in various organic solvents .
  • Results or Outcomes: The use of HAT6 in solubility studies can provide valuable information about the solubility of similar compounds in various organic solvents .

Electronic and Optoelectronic Applications

  • Scientific Field: Electronics .
  • Application Summary: Compared to all the previously reported triphenylene derivatives, HAT6 has a relatively lower band gap energy (Eg = 2.53 eV), which makes it suitable for electronic and optoelectronic applications .
  • Methods of Application: The application of HAT6 in electronic and optoelectronic applications involves the use of the material in devices such as light-emitting diodes and photovoltaic cells .
  • Results or Outcomes: The use of HAT6 in electronic and optoelectronic applications can enhance the performance of the devices .

Future Directions

HAT6 has been employed as a transparent hole transport material for perovskite solar cells to promote ambient and thermal stability . These perovskite solar cell devices retained 93% of the initial efficiency for 690 hours and 92% after 1200 hours under ambient conditions . This suggests that HAT6 and similar compounds could play a significant role in the future of solar energy technology.

properties

IUPAC Name

2,3,6,7,10,11-hexahexoxytriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H84O6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYCPYUKCAKHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H84O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449060
Record name 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

829.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene

CAS RN

70351-86-9
Record name 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
N Boden, RJ Bushby, Q Liu, OR Lozman - Journal of Materials …, 2001 - pubs.rsc.org
An improved synthesis of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene 6 is reported which is based on the oxidative coupling of 2-acetoxy-1-hexyloxybenzene 3 to 3,3′,4,4′-…
Number of citations: 38 pubs.rsc.org
A Yildirim - 2016 - opus4.kobv.de
Due to their chemical structure, a rigid disk-like aromatic core and flexible alkyl chains attached to the core, discotic liquid crystals (DLCs) can organize and stack themselves into …
Number of citations: 0 opus4.kobv.de
Y Su, Y Li, J Liu, R Xing, Y Han - Nanoscale, 2015 - pubs.rsc.org
An organic donor–acceptor cocrystal with an ambipolar transporting property was constructed based on N,N′-bis(1-ethylpropyl)-perylene-3,4,9,10-tetracarboxylic diimide (EP-PDI) and …
Number of citations: 34 pubs.rsc.org
RJ Bushby, KJ Donovan, T Kreouzis, OR Lozman - Optoelectronics review, 2005 - Citeseer
2Queen Mary and Westfield College, University of London, Mile End Road, E1–4NS London, United Kingdom 2, 3, 6, 7, 10, 11-hexakis (hexyloxy) triphenylene (HAT6) gives a columnar …
Number of citations: 46 citeseerx.ist.psu.edu
SR McLaren, DJ Tate, OR Lozman, GH Mehl… - Journal of Materials …, 2015 - pubs.rsc.org
The synthesis is reported for a main chain polymer in which the repeat units are 2,3,6,7,10,11-hexaphenyltriphenylene moieties linked through flexible dodecyl chains. In compositions …
Number of citations: 15 pubs.rsc.org
N Boden, RJ Bushby, PS Martin, SD Evans… - Langmuir, 1999 - ACS Publications
A series of ω-thiol-substituted 2,3,6,7,10,11-hexaalkoxytriphenylenes was synthesised for the purpose of forming self-assembled monolayers (SAMs) on gold in which the self-organizing…
Number of citations: 60 pubs.acs.org
A Yildirim - 2018 - opus4.kobv.de
Discotic liquid crystals (DLCs) are a promising class of soft matter for electronic applications. This is due to their ability to self-organize into columns in a hexagonal columnar mesophase…
Number of citations: 2 opus4.kobv.de
K Sentker, A Yildirim - 2017 - opus4.kobv.de
Discotic liquid crystals (DLC) filled into cylindrical nanopores exhibit a liquid crystalline phase with their molecules arranged in hexagonal columns. The columns orient perpendicular (…
Number of citations: 0 opus4.kobv.de
RJ Bushby, J Fisher, OR Lozman, S Lange… - Liquid …, 2006 - Taylor & Francis
Full article: The stability of columns comprising alternating triphenylene and hexaphenyltriphenylene molecules: variations in the structure of the hexaphenyltriphenylene component …
Number of citations: 27 www.tandfonline.com
H Iino, J Hanna, RJ Bushby, B Movaghar… - Journal of applied …, 2006 - pubs.aip.org
Hole transport has been investigated by the time-of-flight method for the hexagonal columnar phase of a discogen containing a strongly dipolar nitro substituent; 1-nitro-2, 3, 6, 7, 10, 11-…
Number of citations: 30 pubs.aip.org

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